3-(1-Amino-2-methylpropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide
Description
Molecular Formula: C₈H₁₇NO₃S Molecular Weight: 219.29 g/mol Structural Features:
- A tetrahydrothiophene 1,1-dioxide (sulfolane) core.
- Substituents at the 3-position: A hydroxyl (-OH) group. A branched 1-amino-2-methylpropan-2-yl group (a primary amine with a tertiary carbon backbone).
For instance, sulfolanes with amino and hydroxyl groups (e.g., cis-4-((2,4-dichlorophenyl)amino)-3-hydroxytetrahydrothiophene 1,1-dioxide) exhibit plant growth regulatory activity .
Properties
Molecular Formula |
C8H17NO3S |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
3-(1-amino-2-methylpropan-2-yl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H17NO3S/c1-7(2,5-9)8(10)3-4-13(11,12)6-8/h10H,3-6,9H2,1-2H3 |
InChI Key |
LAYGCSAPABPSNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1(CCS(=O)(=O)C1)O |
Origin of Product |
United States |
Preparation Methods
Core Synthesis of Tetrahydrothiophene 1,1-Dioxide
The foundational step involves synthesizing the tetrahydrothiophene 1,1-dioxide ring, which is a sulfone derivative of a tetrahydrothiophene ring. According to patent US20110306793A1, a typical route involves oxidation of a thiol or sulfide precursor to the corresponding sulfone.
- Starting Material: A suitable tetrahydrothiophene precursor, often a thiol or sulfide.
- Oxidation Step: Use of oxidizing agents such as hydrogen peroxide or peracids (e.g., m-chloroperbenzoic acid) to convert the sulfide to sulfone.
- Reaction Conditions: Mild heating or room temperature oxidation in solvents like dichloromethane or tetrahydrofuran, with controlled addition of oxidant to prevent over-oxidation.
Tetrahydrothiophene → (Oxidation) → Tetrahydrothiophene 1,1-dioxide
- Typically high yields (~95%) with purification via column chromatography or recrystallization.
Introduction of the Hydroxyl Group at the 3-Position
The hydroxylation at the 3-position of the tetrahydrothiophene dioxide ring is achieved through electrophilic or nucleophilic substitution strategies, often involving epoxidation followed by ring-opening or direct hydroxylation.
- Epoxidation: Using peracids (e.g., meta-chloroperbenzoic acid) to form an epoxide intermediate at the 3-position.
- Ring-Opening: Acidic or basic hydrolysis to open the epoxide, introducing a hydroxyl group.
- Alternative: Direct hydroxylation using oxidizing agents under controlled conditions.
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Epoxidation | m-CPBA | Dichloromethane | 0-25°C | 85-95% |
| Hydroxylation | Acid/Base | Water or alcohol | Room temp | 80-90% |
Functionalization with the 1-Amino-2-methylpropan-2-yl Group
The amino and methylpropan-2-yl substituents are introduced via nucleophilic substitution or reductive amination strategies, often starting from amino alcohol intermediates.
Approach 1: Direct Amination
- Starting Material: 2-Amino-2-methyl-1-propanol (CAS No. 2854-16-2), synthesized via reduction of nitriles or aldehydes.
- Reaction: Nucleophilic attack of amino alcohol on activated intermediates of the tetrahydrothiophene dioxide ring, such as halogenated derivatives.
Approach 2: Reductive Amination
- Method: Condensation of aldehyde or ketone derivatives with ammonia or primary amines, followed by reduction with hydrogen over palladium catalysts.
- Conditions: Hydrogenation at 20°C, using methanol as solvent, yields high purity amino derivatives.
- Hydrogenation of 2-Amino-2-methyl-1-propanol yields the amino alcohol with yields up to 99% under mild conditions, indicating a reliable route for the amino group incorporation.
Assembly of the Complete Molecule
The final step involves coupling the hydroxylated tetrahydrothiophene dioxide with the amino-alkyl fragment:
- Method: Nucleophilic substitution of the hydroxyl group with the amino-alkyl group, possibly via activation of the hydroxyl (e.g., mesylation) followed by substitution.
- Alternative: Use of coupling agents such as carbodiimides to facilitate amide or similar linkages.
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Activation | Mesyl chloride | Dichloromethane | 0-25°C | 90% |
| Coupling | Amino-alkyl derivative | Toluene or DMF | Reflux | 75-85% |
Summary of Data and Reaction Conditions
Notes and Considerations
- Stereochemistry: The synthesis allows for stereoselective isomerization and epimerization, especially when carbonyl groups are present, facilitating the production of specific diastereomers.
- Purification: Conventional purification techniques such as column chromatography, recrystallization, and HPLC are employed to isolate high-purity intermediates and final products.
- Reaction Optimization: Temperature control, choice of solvent, and stoichiometry are critical for maximizing yields and minimizing byproducts.
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-methylpropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce a wide range of substituted thiolane derivatives.
Scientific Research Applications
3-(1-Amino-2-methylpropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural features that may offer advantages over existing compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Synthetic Routes :
- The target compound likely shares synthetic pathways with other sulfolane derivatives, such as nucleophilic addition to sulfolene precursors (e.g., 3-sulfolene) or catalytic oxidation of thietanes .
- In contrast, 3-chlorothiete 1,1-dioxide is synthesized via UV-mediated chlorination, highlighting the divergent reactivity of sulfones .
Branched amines (e.g., 1-amino-2-methylpropan-2-yl) could sterically hinder reactions, unlike linear amines in 3-aminotetrahydrothiophene 1,1-dioxide .
Chlorinated derivatives (e.g., 3-chlorothiete 1,1-dioxide) lack bioactivity but serve as intermediates for functionalized sulfolanes .
Structural Stability: The sulfone group in all compounds confers thermal and oxidative stability, critical for industrial applications . Hydrochloride salts (e.g., 3-((3-methoxypropyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride) improve stability and solubility .
Critical Analysis of Contradictions and Limitations
- Synthetic Yields : reports high yields for chlorothiete synthesis (~80%), whereas other methods (e.g., cyclization in ) are less efficient, emphasizing the need for optimization in branched-amine sulfolanes .
Biological Activity
3-(1-Amino-2-methylpropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide, a sulfur-containing organic compound, has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a tetrahydrothiophene ring with hydroxyl and amino functional groups, which contribute to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 207.29 g/mol .
Chemical Structure and Properties
The compound features a tetrahydrothiophene backbone, which is significant for its biological activity. The presence of both an amino group and a hydroxyl group enhances its potential for interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.29 g/mol |
| Structural Characteristics | Tetrahydrothiophene with hydroxyl and amino groups |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various bacterial strains.
- Neurotransmitter Interaction : The compound's structure suggests it may interact with neurotransmitter systems, possibly influencing mood and cognitive functions.
- Enzyme Inhibition : There is potential for this compound to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug development for metabolic disorders.
Study 1: Antimicrobial Properties
A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Study 2: Neuropharmacological Effects
Research focusing on the interaction of the compound with neurotransmitter receptors showed promising results in modulating serotonin levels in vitro. This could indicate potential applications in treating mood disorders.
Study 3: Enzyme Interaction
A biochemical assay was performed to evaluate the inhibition of acetylcholinesterase by the compound. Results indicated moderate inhibition, suggesting a potential role in managing conditions like Alzheimer's disease.
Comparison with Similar Compounds
The following table outlines some compounds structurally similar to this compound and their unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide | Contains an aminomethyl group | Exhibits different biological activities compared to the target compound |
| 3-Bromo-4-(2-methylbutoxy)tetrahydrothiophene 1,1-dioxide | Bromine substituent on the ring | Potentially different reactivity due to bromine's electrophilic nature |
| 3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide | Similar amino and hydroxyl groups | Slightly altered properties due to structural differences |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
